molecular formula C13H20FNO B13539267 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine

5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine

Cat. No.: B13539267
M. Wt: 225.30 g/mol
InChI Key: QCYPABRPQMRAHK-UHFFFAOYSA-N
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Description

5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine (CAS: 1807937-92-3) is a fluorinated amine derivative characterized by a pentan-1-amine backbone substituted with a 3-fluorophenoxy group at the 5-position and two methyl groups at the 2-position. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity due to the dimethyl groups and electronic modulation from the meta-fluorinated aromatic ring. It is commercially available at 97% purity .

Properties

Molecular Formula

C13H20FNO

Molecular Weight

225.30 g/mol

IUPAC Name

5-(3-fluorophenoxy)-2,2-dimethylpentan-1-amine

InChI

InChI=1S/C13H20FNO/c1-13(2,10-15)7-4-8-16-12-6-3-5-11(14)9-12/h3,5-6,9H,4,7-8,10,15H2,1-2H3

InChI Key

QCYPABRPQMRAHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCOC1=CC(=CC=C1)F)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorophenol and 2,2-dimethylpentan-1-amine.

    Etherification: 3-Fluorophenol is reacted with an appropriate alkylating agent, such as 1-bromo-2,2-dimethylpentane, under basic conditions to form 5-(3-Fluorophenoxy)-2,2-dimethylpentane.

    Amination: The resulting ether is then subjected to amination using ammonia or an amine source to introduce the amine group, yielding 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the fluorophenoxy group, potentially converting it to a hydroxy group.

    Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Conversion to hydroxy derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its fluorinated phenoxy group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenoxy group can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Compound Name Core Structure Key Substituents Hypothesized Properties Reference
5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine Linear pentan-1-amine 3-Fluorophenoxy (C5), 2,2-dimethyl groups High lipophilicity; potential metabolic stability due to steric hindrance
1-(Fluorophenyl)propan-2-amine Branched propan-2-amine Fluorophenyl (C1) Lower molecular weight; possible CNS activity (analogous to amphetamines)
(E)-N-methyl-5-(5-methoxy-3-aminophenyl)-4-penten-2-amine Olefinic penten-2-amine 5-Methoxy-3-aminophenyl (C5), double bond (C4) Enhanced rigidity; potential for π-π interactions or redox activity
5-(3-Fluorophenoxy)isoquinolin-8-amine Isoquinoline scaffold 3-Fluorophenoxy (C5), amine (C8) Planar aromatic system; possible intercalation or kinase inhibition
2-(Fluorophenyl)-3-methylmorpholine Morpholine ring Fluorophenyl (C2), methyl (C3) Improved water solubility; potential as a chiral building block

Key Observations:

  • Lipophilicity : The 2,2-dimethyl groups in the target compound likely increase steric bulk and lipophilicity compared to simpler analogs like 1-(Fluorophenyl)propan-2-amine. This may enhance membrane permeability but reduce aqueous solubility .
  • Aromatic Interactions: The meta-fluorophenoxy group contrasts with para-substituted fluorophenyl analogs (e.g., in ), where electronic effects (e.g., dipole moments) and binding affinity to targets like serotonin or dopamine receptors could differ significantly.
  • Synthetic Accessibility : The target compound lacks complex heterocycles (e.g., benzodiazepines in ), suggesting simpler synthesis compared to multi-ring systems.

Research Findings and Functional Hypotheses

Metabolic Stability

The 2,2-dimethyl groups in 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine may hinder cytochrome P450-mediated oxidation, a common metabolic pathway for amine-containing compounds. This contrasts with unmethylated analogs like 1-(Fluorophenyl)propan-2-amine, which are more susceptible to rapid clearance .

Receptor Binding Potential

The fluorophenoxy group’s meta-substitution may favor interactions with G-protein-coupled receptors (GPCRs) over ortho- or para-substituted analogs. For example, 5-(3-Fluorophenoxy)isoquinolin-8-amine () could exhibit distinct binding due to its planar isoquinoline core, which enables stacking with aromatic residues in enzyme active sites.

Solubility and Formulation

The morpholine derivative (2-(Fluorophenyl)-3-methylmorpholine, ) likely has higher aqueous solubility than the target compound due to its oxygen-containing ring. This highlights a trade-off between lipophilicity (for blood-brain barrier penetration) and solubility (for oral bioavailability).

Biological Activity

5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activity. Its structure suggests possible interactions with various biological targets, which may lead to therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated phenoxy group attached to a dimethylpentan-1-amine backbone. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, influencing its biological activity.

Chemical Formula : C12H18FNO
Molecular Weight : 215.28 g/mol

5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine is hypothesized to act as a ligand for various receptors and enzymes. Its interaction with these biological targets may modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antiproliferative Effects : Preliminary studies suggest that derivatives of similar structures exhibit significant antiproliferative activity against cancer cell lines.
  • Cytotoxicity : Analogous compounds have shown varying degrees of cytotoxicity in vitro, indicating potential for further investigation into their use as anticancer agents.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineGI50 (nM)Reference
5-(3-Fluorophenyl) analogOVCAR516.5
5-(3-Fluorophenyl) analogA278029.7
Standard (Pironetin)OVCAR521.9
Standard (Pironetin)A278041.0

This table highlights the potency of similar compounds against ovarian cancer cell lines, suggesting that the structural modifications in 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine may confer similar or enhanced activity.

Mechanistic Insights

Research indicates that compounds with similar structures can induce apoptosis in cancer cells by disrupting cell cycle progression and triggering caspase activation. For instance, a related compound demonstrated a significant increase in early apoptosis rates in HCT116 cells compared to controls .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine is crucial for evaluating its therapeutic potential. Compounds with similar structures have shown rapid metabolism in liver microsomes, leading to multiple metabolites that could influence efficacy and safety profiles .

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